molecular formula C13H15F3N4O3 B2751038 Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate CAS No. 2411338-49-1

Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate

Cat. No. B2751038
M. Wt: 332.283
InChI Key: LLWWLCCRRUBPHH-NSCUHMNNSA-N
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Description

“Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . For instance, Kattimani et al. successfully synthesized 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives via the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

Triazole compounds are known for their ability to react with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and allows them to be used in a wide range of applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their specific structure and substituents . For instance, the IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm −1 .

Safety And Hazards

The safety and hazards associated with triazole compounds can also vary widely depending on their specific structure and substituents . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in developing new classes of these compounds for various therapeutic applications . This includes the development of new antibacterial agents to fight multidrug-resistant pathogens . The future of triazole compounds in medicinal chemistry looks promising, with ongoing research into their synthesis, properties, and potential applications .

properties

IUPAC Name

methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O3/c1-23-12(22)3-2-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h2-3,8H,4-7H2,1H3,(H,17,21)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWWLCCRRUBPHH-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamoyl)prop-2-enoate

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